molecular formula C19H19N3O3 B6529267 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide CAS No. 946305-85-7

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6529267
CAS No.: 946305-85-7
M. Wt: 337.4 g/mol
InChI Key: YMGDSRQSJFXGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a sophisticated chemical compound designed for medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole moiety, a heterocycle recognized for its broad spectrum of biological activities and its role as a bioisostere for ester and amide functional groups . The 1,3,4-oxadiazole scaffold is of significant interest in the development of novel therapeutic agents, with demonstrated potential in anticancer and anti-inflammatory applications . The specific integration of the 5-methyl-1,3,4-oxadiazole unit and the isopropoxybenzamide structure in this compound suggests potential for multi-target mechanisms of action, which may include the inhibition of key enzymes like thymidylate synthase or histone deacetylase (HDAC) based on studies of similar derivatives . This makes it a valuable candidate for researchers investigating new small-molecule inhibitors for the treatment of various cancers and chronic inflammatory diseases. The compound is provided with guaranteed high purity and is intended for use in in vitro biological screening, assay development, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)24-17-10-6-14(7-11-17)18(23)20-16-8-4-15(5-9-16)19-22-21-13(3)25-19/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDSRQSJFXGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Isonicotinic Acid Hydrazide with Triethyl Orthoacetate

Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. This method, adapted from analogous syntheses, proceeds via intermediate hydrazone formation followed by cyclization.

Procedure :

  • Isonicotinic acid hydrazide (25 g, 182.3 mmol) is dissolved in triethyl orthoacetate (135 mL) and refluxed for 24 hours.

  • Excess solvent is distilled under reduced pressure, and the residue is washed with cold ethanol.

  • Recrystallization from ethanol yields brown crystals (24 g, 81.7%) with a melting point of 148–150°C.

Key Analytical Data :

  • 1H NMR (CDCl3): δ 2.66 (s, 3H, –CH3), 7.88 (dd, J = 1.8, 1.5 Hz, 2H), 8.81 (dd, J = 1.8, 1.5 Hz, 2H).

Alternative Room-Temperature Cyclization

Recent advances enable oxadiazole formation at ambient temperatures using aprotic solvents (e.g., DMSO) and inorganic bases. This method avoids energy-intensive reflux and improves scalability.

Optimization Insight :

  • Base selection (e.g., K2CO3 vs. NaOH) influences reaction efficiency.

  • Yields range from 70–85%, depending on substituent electronic effects.

Etherification of 4-Hydroxybenzamide

The propan-2-yloxy group is introduced via nucleophilic substitution of 4-hydroxybenzamide with isopropyl bromide.

Alkylation Under Basic Conditions

Procedure :

  • 4-Hydroxybenzamide (1.0 eq) is suspended in dimethylformamide (DMF) with K2CO3 (2.5 eq).

  • Isopropyl bromide (1.2 eq) is added dropwise, and the mixture is stirred at 80°C for 12 hours.

  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Yield : 75–82%.

Challenges :

  • Competing O- vs. N-alkylation requires excess alkylating agent.

  • Polar solvents (DMF, DMSO) enhance solubility but complicate purification.

Coupling of Oxadiazole and Benzamide Moieties

The final step involves coupling 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with 4-(propan-2-yloxy)benzoyl chloride.

Schotten-Baumann Reaction

Procedure :

  • 4-(Propan-2-yloxy)benzoyl chloride (1.1 eq) is added to a solution of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (1.0 eq) in dichloromethane.

  • Triethylamine (3.0 eq) is added as a base, and the reaction is stirred at 25°C for 6 hours.

  • The precipitate is filtered and recrystallized from ethanol.

Yield : 68–74%.

Catalytic Coupling Agents

Alternative methods employ coupling agents like HATU or EDCl, improving yields to 80–85% under mild conditions.

Comparative Data :

Coupling AgentTemperature (°C)Time (h)Yield (%)
EDCl/HOBt251282
HATU25685
None (Schotten)25670

Optimization and Scalability Challenges

Cyclization Side Reactions

Uncontrolled cyclization of intermediates (e.g., methyl-2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate) may form byproducts. Mitigation strategies include:

  • Low-Temperature Additions : Adding acid chlorides at 0°C to suppress premature cyclization.

  • Catalyst Screening : Proline catalysts enhance reaction rates and selectivity (Table 1).

Table 1. Catalyst Impact on Cyclization Efficiency

EntryCatalystConditionsYield (%)
1None100°C, 11 h<5
2L-Proline100°C, 11 h66
3L-Proline70°C, 2 h → 100°C, 9 h79

Purification Challenges

  • Oxadiazole Hydrophobicity : Requires silica gel chromatography with ethyl acetate/hexane gradients.

  • Amide Hydrolysis : Acidic or basic conditions may cleave the amide bond; neutral pH workup is critical .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ...[{{{CITATION{{{_2{Therapeutic potential of oxadiazole or furadiazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00721-2).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the role of compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety in treating neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau proteins leads to neuronal dysfunction. Compounds similar to N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide have been shown to inhibit tau oligomerization and promote neuroprotection, offering a potential therapeutic pathway for these tauopathies .

Anti-inflammatory and Anti-cancer Activities

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anti-inflammatory and anti-cancer properties. The introduction of the oxadiazole ring into tetrahydropyridine structures has been linked to enhanced biological activity. Studies demonstrate that these compounds can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development in oncology .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole moiety is achieved through condensation reactions involving hydrazides and appropriate carbonyl compounds. The resulting compounds can be further modified to enhance their pharmacological profiles .

Structure Activity Relationship (SAR) Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Variations in substituents on the phenyl rings or modifications to the oxadiazole core can significantly influence their efficacy and selectivity against target diseases. SAR studies have shown that specific substitutions can enhance binding affinity to biological targets involved in neurodegeneration and inflammation .

Case Studies

Study Focus Findings
Study on NeuroprotectionEvaluated effects on tau aggregationCompounds demonstrated inhibition of tau fibril formation and improved neuronal survival in vitro .
Anti-inflammatory ActivityTested against various inflammatory modelsSignificant reduction in pro-inflammatory cytokines was observed with specific derivatives .
Cancer Cell CytotoxicityAssessed against multiple cancer linesNotable cytotoxic effects were reported with IC50 values indicating potential for therapeutic use .

Mechanism of Action

The mechanism by which N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide exerts its effects involves the interaction with specific molecular targets. It may inhibit key enzymes or signaling pathways involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Core

  • Cyclohexyl vs. Methyl Substituents: Compounds 54–57 from feature a 5-cyclohexyl-1,3,4-oxadiazole core with halogen or phenyl substitutions on the benzamide.
  • Naphthalene Derivatives: highlights N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, where bulkier naphthalene groups enhance HDAC inhibition but may limit bioavailability compared to the methyl group in the target compound .

Benzamide Ring Modifications

  • Trifluoromethoxy and Halogen Groups : Antibacterial agents like HSGN-235 () incorporate electron-withdrawing trifluoromethoxy groups, which increase metabolic resistance but reduce solubility compared to the propan-2-yloxy group in the target compound .
  • Sulfamoyl Groups : 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () uses sulfamoyl moieties for enhanced hydrogen bonding, contrasting with the ether-linked propan-2-yloxy group in the target compound, which may improve lipophilicity .

Anticancer Activity

Comparatively, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () showed high activity against cervical cancer, suggesting that halogenation and heterocyclic appendages can enhance potency .

Antibacterial vs. Antifungal Activity

  • HSGN-237 and HSGN-238 () exhibited antibacterial effects against Neisseria gonorrhoeae, with trifluoromethoxy groups contributing to target affinity .
  • LMM5 () displayed antifungal activity, likely due to its 4-methoxyphenylmethyl group, which is absent in the target compound .

HDAC Inhibition

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 54 HSGN-235 LMM5
Molecular Weight ~439.5 g/mol 375.4 g/mol 477.3 g/mol ~550.6 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.1 4.2 2.8
HPLC Purity Not reported 95.5% >98% Not reported
Key Substituents 5-methyl, propan-2-yloxy 5-cyclohexyl, fluoro Trifluoromethoxy Sulfamoyl, benzyl

The propan-2-yloxy group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., cyclohexyl in Compound 54) may hinder membrane permeability.

Q & A

Basic: What are the standard synthetic routes for N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide?

The synthesis typically involves two key steps:

Formation of the 1,3,4-oxadiazole ring : Cyclization of a hydrazide intermediate using dehydrating agents like POCl₃ or trichloroisocyanuric acid (TCICA) under reflux conditions in anhydrous solvents (e.g., acetonitrile) .

Coupling reactions : Amide bond formation between the oxadiazole-containing aromatic amine and 4-(propan-2-yloxy)benzoyl chloride, often mediated by potassium carbonate (K₂CO₃) or sodium pivalate in polar aprotic solvents .
Purification is achieved via column chromatography or recrystallization. Validate intermediates using TLC and spectroscopic methods (e.g., ¹H NMR) .

Advanced: How can researchers optimize the regioselectivity of 1,3,4-oxadiazole ring formation during synthesis?

Regioselectivity challenges arise from competing cyclization pathways. Optimization strategies include:

  • Reagent selection : POCl₃ favors oxadiazole formation over alternative heterocycles under controlled temperatures (80–120°C) .
  • Solvent effects : Anhydrous acetonitrile minimizes side reactions by stabilizing intermediates .
  • Catalytic additives : Sodium pivalate enhances reaction efficiency by scavenging HCl, preventing acid-mediated decomposition .
    Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry accordingly.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substituent positions and assess purity. Key signals include the oxadiazole proton (δ 8.1–8.3 ppm) and isopropoxy methyl groups (δ 1.3–1.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How to resolve ambiguities in NMR data due to tautomerism in the oxadiazole moiety?

Tautomeric equilibria (e.g., oxadiazole ↔ triazole) complicate spectral interpretation. Solutions include:

  • Variable-temperature NMR : Probe dynamic behavior by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinases or acetylcholinesterase using fluorogenic substrates (e.g., Ellman’s method) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: Strategies to address contradictory results between enzyme inhibition assays and cellular activity?

  • Assay validation : Confirm enzyme purity and activity under physiological pH/temperature .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .
  • Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

Basic: Recommended storage conditions to ensure compound stability?

  • Storage : Anhydrous environment (<5% humidity) at –20°C in amber vials under inert gas (N₂/Ar) .
  • Stability monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the oxadiazole ring) .

Advanced: How to identify degradation products under accelerated stability conditions?

  • Stress testing : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • Analytical tools :
    • HPLC-MS/MS : Track degradation kinetics and fragment ions .
    • Solid-state NMR : Detect crystalline vs. amorphous phase changes impacting stability .

Basic: What computational methods predict the compound's binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., acetylcholinesterase) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic groups (isopropoxy) .

Advanced: Addressing discrepancies between in silico predictions and experimental IC₅₀ values?

  • Force field refinement : Apply CHARMM36 or AMBER for accurate ligand-protein dynamics .
  • Solvation models : Include explicit water molecules or use COSMO-RS to account for solvent effects .
  • Conformational sampling : Perform metadynamics simulations to explore free-energy landscapes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.